(2S)-Isopropyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate
Overview
Description
“(2S)-Isopropyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate” is a chemical compound with the CAS Number: 1334513-02-8 . Its IUPAC name is isopropyl ((perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate .
Molecular Structure Analysis
The molecular formula of this compound is C18H17F5NO5P . The InChI code is 1S/C18H17F5NO5P/c1-9(2)27-18(25)10(3)24-30(26,28-11-7-5-4-6-8-11)29-17-15(22)13(20)12(19)14(21)16(17)23/h4-10H,1-3H3,(H,24,26)/t10-,30?/m0/s1 . The molecular weight is 453.3 .Scientific Research Applications
Enzymatic Resolution and Synthesis
(2S)-Isopropyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate, due to its complex structure involving phenoxy and propanol elements, might be related to the enzymatic resolution of 2-phenoxy-1-propanols. Such compounds, including variations like 2-(4-chlorophenoxy)-1-propanol, have been resolved with moderate to good enantioselectivity through enantioselective acylation. This process, mediated by lipase from Achromobacter sp., demonstrates the potential for producing enantiomerically pure compounds, essential for various applications in pharmaceuticals and materials science (Miyazawa et al., 2001).
Catalytic Selectivity in Chemical Synthesis
The compound's structure also suggests relevance to catalytic processes, such as the selectivity engineering in the synthesis of 2,6-diisopropylphenol (propofol), a significant pharmaceutical compound. The isopropylation of phenol, a key step in propofol synthesis, involves complex reaction networks where catalysts like Cs2.5H0.5PW12O40/K-10 clay show superior performance compared to traditional zeolites. Understanding the reaction parameters and mechanisms can improve selectivity and efficiency in producing such medically important compounds (Yadav & Salgaonkar, 2005).
Advanced Material Synthesis
Further, the phenoxy and propanoate elements in the compound's structure align with research in materials science, specifically in polymer chemistry. Novel phenoxy ring-substituted isopropyl phenylcyanoacrylates, for instance, have been synthesized and copolymerized with styrene, leading to materials with unique properties. Such research can lead to the development of new materials with applications ranging from coatings to advanced composite materials, showcasing the broad potential of chemical synthesis in creating innovative solutions (Whelpley et al., 2022).
Safety and Hazards
Mechanism of Action
Properties
IUPAC Name |
propan-2-yl (2S)-2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F5NO5P/c1-9(2)27-18(25)10(3)24-30(26,28-11-7-5-4-6-8-11)29-17-15(22)13(20)12(19)14(21)16(17)23/h4-10H,1-3H3,(H,24,26)/t10-,30?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIILDBHEJQLACD-KPORQTCDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F5NO5P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334513-02-8 | |
Record name | Propan-2-yl N-[(S)-(pentafluorophenoxy)(phenoxy) phosphoryl]-L-alaninate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.464 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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